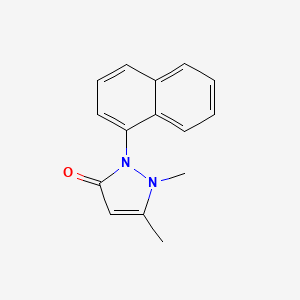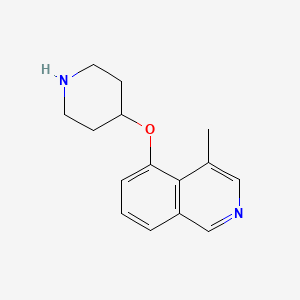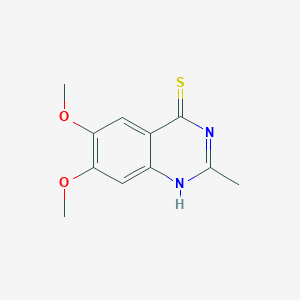
1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure
Méthodes De Préparation
The synthesis of 1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of naphthalene derivatives with hydrazine and acetylacetone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazolone derivatives.
Applications De Recherche Scientifique
1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its use in analytical chemistry as a reagent for detecting metal ions.
4-Aminoantipyrine: Used in clinical chemistry for the determination of glucose and other analytes.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Studied for its potential anti-inflammatory and analgesic properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyrazolone derivatives in various fields.
Propriétés
Numéro CAS |
114669-16-8 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1,5-dimethyl-2-naphthalen-1-ylpyrazol-3-one |
InChI |
InChI=1S/C15H14N2O/c1-11-10-15(18)17(16(11)2)14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3 |
Clé InChI |
BUPIQOCJYDWKIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)








![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)



